A Technical Guide to the ¹⁹F and ¹H NMR Spectral Characteristics of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile
A Technical Guide to the ¹⁹F and ¹H NMR Spectral Characteristics of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the predicted ¹⁹F and ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for the novel fluorinated scaffold, 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile. In the absence of direct experimental data, this guide leverages established NMR principles, computational prediction methodologies, and comparative analysis with structurally related analogs to offer a robust interpretation of the anticipated spectral features. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery, aiding in the identification, characterization, and further development of molecules incorporating this unique bicyclic system.
Introduction: The Emergence of Fluorinated Bicyclic Scaffolds in Drug Discovery
The introduction of fluorine into small molecules has become a cornerstone of modern drug design. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the pharmacokinetic and physicochemical properties of a drug candidate, such as metabolic stability, lipophilicity, and binding affinity. The rigid bicyclo[3.1.0]hexane framework, when combined with gem-difluorination, offers a conformationally restricted scaffold that can be exploited to orient substituents in a precise three-dimensional arrangement, a critical factor for optimizing interactions with biological targets. The nitrile group, a common pharmacophore, further enhances the potential of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile as a versatile building block in the synthesis of novel therapeutics.
This guide will delve into the theoretical underpinnings of the ¹⁹F and ¹H NMR spectra of the title compound, providing a detailed, atom-by-atom prediction of chemical shifts and coupling constants. Understanding these spectral signatures is paramount for the unambiguous characterization of this and related molecules, ensuring structural integrity and stereochemical purity in synthetic endeavors.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is predicted to be a key diagnostic tool for confirming the presence and stereochemical orientation of the gem-difluoro group on the cyclopropane ring. The two fluorine atoms are diastereotopic, meaning they are in chemically non-equivalent environments and are expected to exhibit distinct chemical shifts.
Table 1: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| F_endo | -145 to -155 | Doublet of Doublets (dd) | ²JFF ≈ 160-170 Hz, ³JFH_cis ≈ 8-12 Hz |
| F_exo | -125 to -135 | Doublet of Doublets (dd) | ²JFF ≈ 160-170 Hz, ³JFH_trans ≈ 2-5 Hz |
Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on computational modeling (e.g., using DFT methods like B3LYP/6-31+G(d,p)) and comparison with known gem-difluorocyclopropanes.
The significant difference in the predicted chemical shifts for the endo and exo fluorine atoms arises from their distinct spatial relationships with the rest of the bicyclic system. The endo fluorine is situated "inside" the bicyclic framework, in close proximity to the C1-carbonitrile and the oxygen atom of the oxabicyclo ring. This shielding environment is expected to result in an upfield (more negative) chemical shift. Conversely, the exo fluorine is positioned on the exterior of the ring system, leading to a more deshielded environment and a downfield (less negative) chemical shift.
The large geminal fluorine-fluorine coupling constant (²JFF) of approximately 160-170 Hz is a characteristic feature of gem-difluorocyclopropanes and serves as a definitive indicator of this structural motif. The differing three-bond fluorine-hydrogen coupling constants (³JFH) to the adjacent cyclopropyl proton will further aid in the assignment of the endo and exo positions, with the cis relationship typically exhibiting a larger coupling constant than the trans relationship.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is anticipated to be complex due to the rigid, asymmetric nature of the molecule. The chemical shifts and coupling patterns of the protons will be highly dependent on their stereochemical environment.
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H3a | 3.8 - 4.0 | Doublet of Doublets (dd) | ²J_H3aH3b ≈ 9-10 Hz, ³J_H3aH4a ≈ 6-7 Hz |
| H3b | 3.6 - 3.8 | Doublet of Triplets (dt) | ²J_H3bH3a ≈ 9-10 Hz, ³J_H3bH4a ≈ ³J_H3bH4b ≈ 3-4 Hz |
| H4a | 2.2 - 2.4 | Multiplet (m) | |
| H4b | 1.9 - 2.1 | Multiplet (m) | |
| H5 | 2.5 - 2.7 | Multiplet (m) |
Note: Chemical shifts are referenced to TMS. Predicted values are based on established substituent effects and analysis of related bicyclo[3.1.0]hexane systems.
The protons on the oxabicyclo portion of the molecule (H3 and H4) are expected to show diastereotopic splitting patterns. The protons at the C3 position, being adjacent to the oxygen atom, will be the most deshielded. The bridgehead proton (H5) will likely appear as a complex multiplet due to couplings with multiple neighboring protons. The presence of the electron-withdrawing nitrile group at C1 will influence the chemical shifts of the adjacent protons.
Experimental Protocol: Synthesis and NMR Analysis
While this guide focuses on predicted data, a robust experimental plan is crucial for the eventual synthesis and characterization of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile. The following outlines a plausible synthetic and analytical workflow.
Synthesis Workflow
Caption: A generalized synthetic workflow for the preparation of the target molecule.
Step-by-Step Synthesis (Hypothetical):
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Dibromocyclopropanation: React 2,5-dihydrofuran with a source of dibromocarbene (e.g., generated from bromoform and a strong base) to form the corresponding dibromocyclopropane adduct.
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Fluorination: Treat the dibromocyclopropane with a suitable fluorinating agent, such as silver(I) fluoride (AgF) or another nucleophilic fluoride source, to effect a halogen exchange reaction and install the gem-difluoro moiety.
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Functionalization: Introduce the nitrile group at the C1 position. This may involve a multi-step sequence, potentially proceeding through an intermediate alcohol or halide.
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Purification: Purify the final product using standard techniques such as column chromatography to obtain analytically pure 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile.
NMR Sample Preparation and Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
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¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
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¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.
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2D NMR Experiments: To aid in structural elucidation and unambiguous assignment of all signals, perform a suite of 2D NMR experiments, including:
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COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for confirming the stereochemistry of the bicyclic system.
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Structural Insights from Predicted NMR Data
The predicted NMR data provides a wealth of information about the three-dimensional structure of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile.
Caption: Key through-space interactions influencing the NMR chemical shifts.
The anticipated Nuclear Overhauser Effects (NOEs) will be particularly informative. For instance, an NOE between the endo-fluorine and the bridgehead proton (H5) would provide strong evidence for their spatial proximity. Similarly, the anisotropic effect of the nitrile group will likely influence the chemical shift of the nearby bridgehead proton.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹⁹F and ¹H NMR spectra of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile. By integrating fundamental NMR principles with data from analogous structures, we have constructed a comprehensive spectral portrait of this novel fluorinated scaffold. The information presented herein will be invaluable for any researcher embarking on the synthesis and characterization of this and related molecules. The unique and complex spectral features of this compound, once experimentally verified, will serve as a definitive fingerprint for its structural and stereochemical integrity, paving the way for its application in the development of next-generation pharmaceuticals.
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